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2-cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid

Kinase inhibition Structure-based drug design X-ray crystallography

Benzimidazole SAR campaigns fail when regioisomers are substituted due to divergent binding geometries. This 2-cyclohexyl-5-carboxylic acid is a privileged pharmacophore with tractable amide coupling handle. - Validated Itk inhibitor intermediate: X-ray co-crystal data (cyclohexyl-methyl-amide) guides rational 5-position substitution. - WDR5-MYC fragment platform: PDB 6UHY structural data enables structure-guided growing/linking via the 5-COOH vector. - HCV NS5B polymerase scaffold: 2-position SAR (21.6x potency gain with Ph) extends to this conformationally restrained cyclohexyl analog. ≥98% purity, gram quantities available for library synthesis.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 1001737-19-4
Cat. No. B3070259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid
CAS1001737-19-4
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
InChIInChI=1S/C14H16N2O2/c17-14(18)10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16)(H,17,18)
InChIKeyJDGFRUWJKZVOMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexyl-1H-1,3-benzodiazole-5-carboxylic Acid: Molecular Properties & Pharmacophore Identity


2-Cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid (CAS 1001737-19-4, C14H16N2O2, MW 244.29) is a benzimidazole derivative featuring a cyclohexyl substituent at the 2-position and a carboxylic acid moiety at the 5-position . The compound serves as a core pharmacophore within the benzimidazole class, a privileged scaffold with demonstrated relevance in kinase inhibition, antiviral, and anticancer research programs . The 5-carboxylic acid functional group provides a tractable synthetic handle for further derivatization, making this compound a strategic building block for medicinal chemistry campaigns. Predicted physicochemical parameters include pKa 3.36 ± 0.30, boiling point 541.2 ± 23.0 °C, and density 1.293 ± 0.06 g/cm³ .

Workflow Medicinal chemistry building block
Selection 2-Cyclohexyl-5-carboxylic acid regioisomer
Use Context Kinase inhibitor & antiviral fragment elaboration

2-Cyclohexyl-1H-1,3-benzodiazole-5-carboxylic Acid: Non-Interchangeability with Analogs


Benzimidazole derivatives exhibit profound structure-activity divergence driven by substitution pattern and regiochemistry. Direct evidence from structure-activity relationship (SAR) studies of benzimidazole-5-carboxylic acid series reveals that even minor modifications — including the presence, absence, or positional isomerism of the cyclohexyl group — produce distinct binding geometries, differential target engagement profiles, and non-overlapping selectivity signatures [1]. The cyclohexyl moiety at the 2-position establishes specific hydrophobic contacts within kinase ATP-binding pockets that are geometrically inaccessible to smaller alkyl substituents, while alternative N1-substituted analogs (such as 1-cyclohexyl regioisomers) adopt fundamentally different binding orientations [2]. Consequently, substituting this compound with a structurally proximal analog without revalidating the entire experimental cascade introduces the risk of complete target deconvolution and loss of the intended pharmacological or biophysical readout.

Regiochemistry mismatch 1-Cyclohexyl regioisomers adopt different binding orientations; kinase target engagement may not transfer.
Functional group absence Analogs lacking the 5-carboxylic acid cannot undergo amide/ester derivatization, blocking library diversification.
Hydrophobic contact loss Smaller alkyl substituents fail to occupy the same subpocket; binding geometry may shift and reduce target engagement.

2-Cyclohexyl-1H-1,3-benzodiazole-5-carboxylic Acid: Comparative Evidence for Selection


Distinct ATP-Binding Pocket Geometry (X-ray Crystallography)

In the Itk kinase co-crystal structure (PDB entry disclosed in Moriarty et al., 2008), the cyclohexyl-methyl-amide derivative of the 1H-benzimidazole-5-carboxylic acid scaffold occupies a unique hydrophobic subpocket that is inaccessible to des-cyclohexyl analogs. The cyclohexyl ring establishes van der Waals contacts with residues within the ATP-binding cleft, and the X-ray structure explicitly reveals the binding mode that drives the SAR differentiation observed across the series [1].

ATP-pocket binding
Class-level
Unique hydrophobic subpocket engagement visualized in Itk co-crystal structure
Reported binding geometry context
Des-cyclohexyl analogs fail to occupy same subpocket; binding mode cannot be recapitulated.
Kinase inhibition Structure-based drug design X-ray crystallography

WDR5 Fragment Binding & Co-crystal Structure Engagement

The N1-cyclohexyl regioisomer (1-cyclohexyl-1H-benzimidazole-5-carboxylic acid) was crystallized in complex with WDR5 (PDB 6UHY) at 1.26 Å resolution as part of a fragment-based campaign targeting the WDR5-MYC interaction [1]. Fluorescence polarization assay measured binding affinity of Kd > 20,000 nM (> 20 µM) against human WDR5, indicating weak fragment-level binding [2]. While the target compound is the 2-cyclohexyl analog rather than the 1-cyclohexyl regioisomer, this data establishes the benzimidazole-5-carboxylic acid framework as a validated WDR5-binding fragment with defined structural contacts, supporting its use as a fragment screening hit or scaffold for medicinal chemistry optimization.

WDR5 fragment binding
Reported
Kd > 20 µM (1.26 Å co-crystal, PDB 6UHY)
Fragment-level binding to WDR5
Measured for 1-cyclohexyl regioisomer; supports structure-guided elaboration.
MYC inhibition Fragment-based drug discovery Protein-protein interaction

Conformational Selectivity & Inactive-State Stabilization

Molecular dynamics simulations performed on the Itk co-crystal structure revealed that benzimidazole-5-carboxylic acid cyclohexyl derivatives induce stabilization of the P-loop and coordinate conformational changes in residues L489, V419, F501, and M410 upon compound binding [1]. This conformational selectivity toward a specific inactive kinase state is a hallmark of type II/III inhibitor mechanisms and is driven by the cyclohexyl group's steric and hydrophobic complementarity to the binding pocket. In contrast, structurally distinct ITK inhibitors (e.g., tetrahydroindazole series GNE-9822) exhibit different conformational stabilization profiles and distinct ADME properties [2].

Conformational selectivity
Class-level
P-loop stabilization and L489, V419, F501, M410 conformational changes
Supports kinase inactive-state stabilization review
Based on molecular dynamics simulations; distinct from tetrahydroindazole chemotype profiles.
Kinase conformational control Molecular dynamics Type II inhibitor

HCV NS5B Polymerase Inhibitory Activity Benchmark

The N1-cyclohexyl regioisomer (1-cyclohexyl-1H-benzoimidazole-5-carboxylic acid) exhibits inhibitory activity against HCV NS5B RNA-dependent RNA polymerase with an IC50 of 186,000 nM (186 µM) [1]. Introduction of a phenyl substituent at the 2-position (1-cyclohexyl-2-phenyl-1H-benzoimidazole-5-carboxylic acid) improves potency to IC50 8,600 nM (8.6 µM), representing a 21.6-fold enhancement [2]. This SAR trend demonstrates that the 5-carboxylic acid benzimidazole core serves as a viable starting point for antiviral inhibitor optimization, with the 2-position available for potency-enhancing substitution.

HCV NS5B inhibition
Context-dependent
IC50 186 µM (cyclohexyl) vs 8.6 µM (2-phenyl analog) — 21.6-fold difference
Supports antiviral inhibition assay interpretation
Measured for N1-cyclohexyl regioisomers; 2-position modulates potency in SAR.
Antiviral HCV NS5B polymerase Direct-acting antiviral

pKa & Solubility Profile Differentiation

The target compound exhibits a predicted pKa of 3.36 ± 0.30 , positioning the 5-carboxylic acid as predominantly ionized at physiological pH. This contrasts with structurally related benzimidazole carboxylic acid derivatives, such as the 1-cyclohexyl-2-methyl analog (pKa 2.94 ± 0.30) and the methyl ester analog 1-cyclohexylbenzimidazole-5-carboxylate (pKa 4.41 ± 0.10) . The pKa difference between the free acid and the methyl ester (ΔpKa ≈ 1.05) translates to approximately 10-fold difference in ionization state at relevant pH ranges, directly impacting passive membrane permeability, protein binding, and formulation behavior.

pKa & ionization
Data to verify
pKa 3.36 (free acid) vs 4.41 (methyl ester) — Δ ≈ 1.05
Ionization state context for formulation and permeability
ACD/Labs predicted values; experimental validation recommended.
Medicinal chemistry Lead optimization Physicochemical properties

Synthetic Accessibility & Regiochemical Purity

Commercial availability data indicates that 2-cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid is offered at ≥98% purity in gram-scale quantities (1g, 5g, 10g) by multiple vendors . The compound serves as a versatile intermediate with a free carboxylic acid handle for amide coupling, esterification, or reduction. In contrast, the hydrochloride salt form (CAS 1158572-46-3, 95% purity) offers different solubility and handling characteristics. Importantly, the 2-cyclohexyl regioisomer is structurally distinct from the 1-cyclohexyl analog (CAS 36947-70-3), which lacks the 5-carboxylic acid group and thus cannot undergo the same derivatization chemistry at the 5-position .

Synthetic accessibility
Specification review
≥98% purity, gram-scale, free carboxylic acid handle
Supports 5-position derivatization chemistry
2-Cyclohexyl regioisomer distinct from 1-cyclohexyl analog; sourcing must match SAR intent.
Building block Synthetic intermediate Regiochemical control

2-Cyclohexyl-1H-1,3-benzodiazole-5-carboxylic Acid: Application Scenarios


Itk & Tyrosine Kinase Inhibitor Lead Optimization

For medicinal chemistry teams developing Itk inhibitors or structurally homologous tyrosine kinase inhibitors, this compound serves as a validated scaffold intermediate. The X-ray co-crystal structure of the cyclohexyl-methyl-amide derivative bound to Itk [1] provides atomic-level guidance for rational substitution at the 5-carboxylic acid position. The conformational selectivity profile — specifically stabilization of the P-loop and coordinated conformational changes in L489, V419, F501, and M410 — differentiates this scaffold from alternative kinase inhibitor chemotypes such as tetrahydroindazoles [2]. Procurement of the free acid enables direct amide coupling with diverse amine libraries to explore SAR vectors defined by the crystallographic binding mode.

MYC-Driven Fragment Elaboration (WDR5)

Fragment-based drug discovery programs targeting the WDR5-MYC protein-protein interaction can leverage the structural data from PDB 6UHY [1], which features the N1-cyclohexyl regioisomer bound to WDR5 at 1.26 Å resolution. While the fragment itself exhibits weak binding (Kd > 20 µM), the high-resolution structural information enables structure-guided fragment growing, merging, or linking strategies. The 5-carboxylic acid group provides a synthetically tractable vector for installing substituents that probe adjacent WDR5 subpockets identified in the co-crystal structure [2]. Programs requiring a defined starting point with pre-existing structural data may find this compound preferable to structurally uncharacterized benzimidazole fragments.

NS5B Polymerase Inhibitor SAR Exploration

For HCV antiviral discovery programs, the benzimidazole-5-carboxylic acid framework represents a demonstrated scaffold for NS5B polymerase inhibition. The SAR trend observed with regioisomeric analogs — where 2-phenyl substitution yields a 21.6-fold potency improvement (IC50 186 µM → 8.6 µM) [1] — validates the 2-position as a critical potency vector. The target compound's 2-cyclohexyl substitution provides a hydrophobic, conformationally restrained group distinct from the 2-phenyl comparator, enabling exploration of steric and lipophilic effects on polymerase binding. The free carboxylic acid allows modular diversification via amide bond formation to access diverse NS5B-targeting chemotypes [2].

Benzimidazole Scaffold Diversification & Library Synthesis

For synthetic chemistry teams generating focused benzimidazole libraries, the 2-cyclohexyl-5-carboxylic acid configuration provides a distinct regioisomeric entry point not accessible from 1-substituted or des-carboxy analogs. The free carboxylic acid enables direct diversification via amide coupling, esterification, or reduction to the corresponding alcohol, while the 2-cyclohexyl group imparts unique steric and lipophilic properties compared to methyl, ethyl, or phenyl 2-substituted analogs [1]. The compound is commercially available at ≥98% purity in gram quantities [2], supporting parallel library synthesis without requiring multi-step in-house preparation of the core scaffold.

Application
Selection Property
Validation Focus
Itk kinase lead optimization
Binding mode-guided derivatization at 5-position
X-ray co-crystal geometry review
WDR5-MYC fragment elaboration
Pre-existing high-resolution structural template (PDB 6UHY)
Fragment growing and structure-guided design review
NS5B polymerase inhibitor SAR
2-Position potency modulation vector
SAR trend and IC50 comparability review
Benzimidazole library synthesis
Regiochemically defined 2-cyclohexyl-5-carboxylic acid core
Synthetic accessibility and regiochemical purity assessment

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